molecular formula C10H16ClNO B1388656 3-Methyl-4-propoxyaniline hydrochloride CAS No. 1185297-75-9

3-Methyl-4-propoxyaniline hydrochloride

Cat. No. B1388656
M. Wt: 201.69 g/mol
InChI Key: DXSNQRIUGOAKSD-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxyaniline hydrochloride (MPH) is an aniline derivative that has been utilized as a reagent in various laboratory experiments. MPH has been studied in various scientific fields due to its versatile properties and potential applications.

Mechanism Of Action

3-Methyl-4-propoxyaniline hydrochloride has been shown to act as an electrophilic reagent in organic synthesis, as it can react with electron-rich substrates to form covalent bonds. It can also act as a catalyst in the synthesis of polymers and proteins, as it can facilitate the formation of polymers and proteins from their monomeric precursors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-4-propoxyaniline hydrochloride have yet to be fully understood, as the compound has not been extensively studied in animals or humans. However, it has been suggested that 3-Methyl-4-propoxyaniline hydrochloride may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

3-Methyl-4-propoxyaniline hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a highly reactive reagent that can be used to facilitate the synthesis of various compounds. However, 3-Methyl-4-propoxyaniline hydrochloride is also a highly toxic compound, and it should be handled with caution in a laboratory setting.

Future Directions

The potential applications and effects of 3-Methyl-4-propoxyaniline hydrochloride are still being explored, and there are several future directions that could be taken to further understand the compound. These include further research into the biochemical and physiological effects of 3-Methyl-4-propoxyaniline hydrochloride, as well as research into its potential applications in the synthesis of polymers, proteins, and pharmaceuticals. Additionally, further research into the safety and toxicity of 3-Methyl-4-propoxyaniline hydrochloride could be conducted to ensure its safe use in laboratory settings.

Scientific Research Applications

3-Methyl-4-propoxyaniline hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a catalyst in the synthesis of drugs. It has also been used in the synthesis of polymers and proteins, as well as in the synthesis of pharmaceuticals.

properties

IUPAC Name

3-methyl-4-propoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-6-12-10-5-4-9(11)7-8(10)2;/h4-5,7H,3,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSNQRIUGOAKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-propoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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